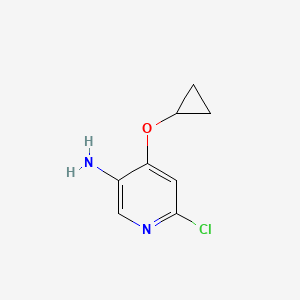

6-Chloro-4-cyclopropoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

6-chloro-4-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H9ClN2O/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2 |

InChI Key |

ZRVKMCAVEISURP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2N)Cl |

Origin of Product |

United States |

Synthesis Methodologies for 6 Chloro 4 Cyclopropoxypyridin 3 Amine and Its Analogs

Retrosynthetic Analysis of 6-Chloro-4-cyclopropoxypyridin-3-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the carbon-nitrogen and carbon-oxygen bonds of the amino and cyclopropoxy groups, respectively.

A primary disconnection (Route A) involves the late-stage introduction of the amino group. This suggests a precursor such as 6-chloro-4-cyclopropoxy-3-nitropyridine. The nitro group can be readily reduced to the desired amine. This simplifies the synthesis to the construction of the substituted nitropyridine.

A second key disconnection (Route B) targets the cyclopropoxy ether linkage. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This approach would start from a 4,6-dichloropyridin-3-amine (B112953) or a protected derivative, with the 4-chloro substituent being more susceptible to nucleophilic attack by cyclopropoxide.

A third approach (Route C) could involve the initial construction of a 4-cyclopropoxypyridine (B15522486) ring followed by chlorination and amination. The regioselectivity of these subsequent reactions would be a critical consideration.

Based on the available literature and the reactivity of pyridine (B92270) systems, Route A, involving the reduction of a nitro-intermediate, often proves to be a reliable and high-yielding strategy for the synthesis of aminopyridines.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of this compound hinges on the efficient preparation of key precursors and intermediates. This section outlines the strategies for synthesizing the halogenated pyridine core, introducing the cyclopropoxy moiety, and installing the amine functionality.

The synthesis of chlorinated pyridines is a well-established field. For the target molecule, a key precursor is a di- or tri-substituted pyridine. A common starting material for such syntheses is 2,6-dichloropyridine (B45657), which is commercially available.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,6-dichloropyridine | Hydrazine (B178648) hydrate (B1144303), reflux | 2-Hydrazino-6-chloropyridine | High | ntnu.no |

| Pyridine | PCl5, chlorobenzene, 70-75°C | 4-Chloropyridine (B1293800) hydrochloride | - | google.com |

| 4-Hydroxypyridine | PCl5 or POCl3 | 4-Chloropyridine | High | researchgate.net |

The reactivity of the chlorine atoms in dichlorinated pyridines allows for selective functionalization. For instance, in 2,6-dichloropyridine, the 2- and 6-positions are susceptible to nucleophilic attack.

The introduction of a cyclopropoxy group onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated pyridine with cyclopropanol (B106826) in the presence of a base. The pyridine ring must be activated towards nucleophilic attack, which is often the case for chloropyridines. stackexchange.com

The reaction of a 4-chloropyridine derivative with cyclopropanol, facilitated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would lead to the formation of the desired 4-cyclopropoxy ether. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed.

It is important to note that cyclopropanol can be unstable and prone to ring-opening under certain conditions, particularly in acidic environments or at elevated temperatures. nih.gov Therefore, the reaction conditions must be carefully controlled to favor the desired substitution reaction.

| Substrate | Reagents and Conditions | Product | Notes |

| 4-Chloropyridine derivative | Cyclopropanol, NaH, DMF | 4-Cyclopropoxypyridine derivative | SNAr reaction. |

| 4-Chloropyridine | Various alcohols, base | 4-Alkoxypyridines | General method for ether formation. bath.ac.uk |

The introduction of an amino group at the 3-position of the pyridine ring is a crucial step. A common and effective method is the reduction of a 3-nitropyridine (B142982) precursor. The nitration of pyridines can be challenging due to the deactivating effect of the nitrogen atom. However, various nitrating agents and conditions have been developed to achieve this transformation. ntnu.no

Once the 3-nitro group is in place, it can be reduced to the corresponding amine using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H2/Pd-C), or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl).

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Ethoxy-3-nitropyridine | Ammonium acetate, 120°C | 4-Amino-3-nitropyridine | 75% | chemicalbook.com |

| 3-Nitropyridine | Hydroxylamine or 4-amino-1,2,4-triazole | 4-Amino-3-nitropyridine | Moderate to good | ntnu.no |

| 2-Hydrazino-6-chloropyridine | Hydrazine, Ra/Ni | 2-Amino-6-chloropyridine | Good | ntnu.no |

Direct Synthetic Routes to this compound

A plausible direct synthetic route to this compound, based on the principles outlined above, would commence with a readily available starting material like 2,4,6-trichloropyridine (B96486).

Selective Cyclopropoxylation: The 4-position of 2,4,6-trichloropyridine is the most activated towards nucleophilic attack. Reaction with cyclopropanol in the presence of a strong base would selectively yield 2,6-dichloro-4-cyclopropoxypyridine.

Nitration: The resulting 2,6-dichloro-4-cyclopropoxypyridine would then be nitrated at the 3-position. This step would require carefully optimized conditions to achieve the desired regioselectivity.

Reduction of the Nitro Group: The nitro group of the intermediate, 2,6-dichloro-4-cyclopropoxy-3-nitropyridine, would be reduced to the corresponding amine, yielding 2,6-dichloro-4-cyclopropoxypyridin-3-amine.

Selective Dechlorination: Finally, a selective dechlorination at the 2-position would be required to afford the target molecule, this compound. This can often be achieved through catalytic hydrogenation under controlled conditions.

The synthesis of pyridin-3-amines is a well-trodden path in organic synthesis. The Hofmann rearrangement of nicotinamide (B372718) is a classic method for preparing 3-aminopyridine (B143674) itself. google.com Reduction of 3-nitropyridines is another widely used approach. google.com

A relevant example from the patent literature describes the synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com This synthesis starts from 4-chloro-2-amino-3-nitropyridine, which is then acylated with cyclopropanecarbonyl chloride. While the final product is an amide and not the target ether, the methodology demonstrates the compatibility of the chloro, nitro, and cyclopropyl (B3062369) functionalities on the pyridine ring.

Regioselective Synthesis Approaches for Substituted Pyridines

The synthesis of specifically substituted pyridines, such as this compound, hinges on regioselective control, ensuring that functional groups are introduced at the correct positions on the pyridine ring. A variety of methods have been developed for the synthesis of substituted aminopyridines, often involving the strategic manipulation of directing groups and reaction conditions.

One common approach involves the substitution of a leaving group, such as a halogen, on the pyridine ring with an amine. The position of the leaving group dictates the regioselectivity of the amination. Transition metal catalysis, particularly with palladium or copper, is frequently employed to facilitate this transformation. nih.gov For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been applied to the synthesis of aminopyridines from halopyridines. nih.gov Similarly, copper-catalyzed amination reactions offer an efficient route to aminopyridine derivatives. acs.org

Another strategy involves the modification of the pyridine ring itself. Activating the pyridine ring by forming N-alkyl pyridinium (B92312) salts can enhance its reactivity towards nucleophilic addition of amines. This method can provide a mild and regioselective route for introducing an amino group at the C2 position. nih.gov

For more complex substitution patterns, multi-step syntheses are often necessary. This can involve the construction of the pyridine ring from acyclic precursors or the sequential functionalization of a pre-existing pyridine core. For example, the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives has been achieved through the reaction of azlactones with enamines of 1,3-dicarbonyl compounds, followed by oxidation. nih.gov While the specific target compound has a different substitution pattern, this highlights the modular approaches available for building highly substituted pyridine systems. The choice of starting materials and the sequence of reactions are critical for achieving the desired regiochemical outcome.

Microwave-assisted synthesis has also emerged as a valuable technique for the selective amination of dihalopyridines. By carefully controlling the reaction conditions, including the presence or absence of a base and catalyst, it is possible to achieve either mono- or di-amination of substrates like 2,6-dibromopyridine (B144722) with high selectivity and in significantly reduced reaction times. acs.org

Synthetic Exploration of Related Chloro-Aminopyridine Derivatives

The synthesis of chloro-aminopyridines serves as a crucial foundation for accessing more complex molecules like this compound. Research into the synthesis of isomers and related derivatives provides valuable insights into reaction mechanisms, efficiency, and scalability.

Comparison of Synthetic Efficiency for Similar Substrates

The efficiency of synthetic routes to chloro-aminopyridines can vary significantly depending on the starting materials, reaction conditions, and the specific isomer being targeted. Several methods have been reported for the synthesis of key intermediates like 2-amino-5-chloropyridine (B124133) and 4-amino-2-chloropyridine, each with its own advantages and disadvantages in terms of yield, purity, and operational simplicity.

Direct chlorination of aminopyridines is a common approach. For example, the chlorination of 2-aminopyridine (B139424) using hydrochloric acid and sodium hypochlorite (B82951) can produce 2-amino-5-chloropyridine with a yield of up to 72%. google.com However, a major challenge with direct chlorination is controlling the regioselectivity and preventing the formation of polychlorinated by-products. google.com Using a strong acid medium like concentrated sulfuric acid can improve yields to over 86%, but this method requires large amounts of acid and subsequent base for neutralization, posing environmental and handling challenges. google.com

The reduction of a hydrazino group is another viable method. For the synthesis of 2-amino-6-chloropyridine, 2,6-dichloropyridine can be reacted with hydrazine hydrate to form 2-hydrazino-6-chloropyridine in high yield under mild conditions. psu.edu Subsequent reduction of the hydrazino group using Raney Nickel (Ra/Ni) catalysis provides the desired product. psu.edu This method was found to be superior to reduction with hydrogen, which led to significant amounts of the dehalogenated by-product. psu.edu

Below is a data table comparing the efficiency of different synthetic methods for related chloro-aminopyridine substrates.

| Target Compound | Starting Material | Reagents/Method | Reported Yield | Key Advantages/Disadvantages |

| 2-Amino-5-chloropyridine | 2-Aminopyridine | HCl, NaClO | 72% | Direct method, but risk of over-chlorination. google.com |

| 2-Amino-5-chloropyridine | 2-Aminopyridine | Cl₂, H₂SO₄ | 86.8% | High yield, but requires large volumes of strong acid. google.com |

| 4-Amino-2-chloropyridine | 2-Chloropyridine (B119429) | 1. Nitration 2. Reduction (Fe/Acetic Acid) | High | Inexpensive starting materials, common reagents. chemicalbook.com |

| 4-Amino-2-chloropyridine | 2-Aminopyridine | Multi-step: Acetylation, N-oxidation, Chlorination, Nitration, Reduction | High (overall) | Mild conditions, simple operation, but a lengthy sequence. google.com |

| 2-Amino-6-chloropyridine | 2,6-Dichloropyridine | 1. Hydrazine hydrate 2. Reduction (Hydrazine/Ra-Ni) | Satisfactory | High yield for hydrazino intermediate, avoids dehalogenation. psu.edu |

| 2-Amino-6-chloropyridine | 2-Hydrazino-6-chloropyridine | Reduction (H₂) | Acceptable | Prone to forming dehalogenated by-products. psu.edu |

Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, potentially industrial-scale production introduces a new set of challenges. Factors such as cost of reagents, safety, reaction conditions (e.g., pressure, temperature), and ease of purification become paramount.

Methods that are successful on a small scale may not be suitable for large-scale production. For instance, the synthesis of 2-amino-6-chloropyridine via an azido intermediate affords a very pure product but is considered laborious and not suitable for industrial production. psu.edu Similarly, the direct amination of 2,6-dichloropyridine requires high temperatures (200 °C) and pressure in an autoclave, which can be a significant hurdle for scaling up. psu.edu

In contrast, some synthetic routes are designed with scalability in mind. A modified procedure for the synthesis of 2-amino-4-chloropyridine has been developed specifically for efficient large-scale production. tandfonline.com A patent for the preparation of 2-chloro-4-aminopyridine highlights a method with mild reaction conditions, simple after-treatment, and suitability for industrial production due to cheap raw materials and high yield. google.com The 2-chloropyridine nitration-reduction method is also considered economical for industrial synthesis. chemicalbook.com

However, even seemingly straightforward routes can have scalability issues. A synthesis of 4-amino-2-chloropyridine starting from isonicotinic acid is noted for its simple operation and easy-to-control reactions, but the synthetic route is considered too long, leading to excessive loss of raw materials, which is a major drawback for large-scale synthesis. chemicalbook.com Purification can also be a bottleneck; the crude product from the hydrogen reduction of 2-hydrazino-6-chloropyridine is very problematic to purify due to the presence of 2-aminopyridine. psu.edu

The table below summarizes key scalability factors for various synthetic routes to related chloro-aminopyridines.

| Synthesis Method | Target Compound | Favorable Scalability Factors | Unfavorable Scalability Factors |

| 2-Chloropyridine nitration-reduction | 4-Amino-2-chloropyridine | Inexpensive raw materials, common reagents. chemicalbook.com | |

| Isonicotinic acid route | 4-Amino-2-chloropyridine | Simple operation, easy to control. chemicalbook.com | Long synthetic route, excessive material loss. chemicalbook.com |

| Direct amination of dichloropyridine | 2-Amino-6-chloropyridine | Starts from available 2,6-dichloropyridine. psu.edu | Requires high temperature (200 °C) and pressure (autoclave). psu.edu |

| Hydrazino intermediate reduction | 2-Amino-6-chloropyridine | Mild conditions for hydrazino intermediate formation. psu.edu | Reduction with H₂ leads to difficult-to-remove impurities. psu.edu |

| Azido intermediate route | 2-Amino-6-chloropyridine | Yields a very pure product. psu.edu | Laborious and not suitable for industrial scale. psu.edu |

| Modified Literature Procedure | 2-Amino-4-chloropyridine | Specifically designed for efficient large-scale synthesis. tandfonline.com | |

| N-Oxide Route | 2-Chloro-4-aminopyridine | Mild conditions, easy workup, suitable for industrial production. google.com |

Computational Chemistry Studies on 6 Chloro 4 Cyclopropoxypyridin 3 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of many-body systems. It is widely used to predict the ground-state properties of molecules with a favorable balance of accuracy and computational cost.

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations, performed using DFT methods, systematically adjust the atomic coordinates to find the minimum energy conformation. For 6-Chloro-4-cyclopropoxypyridin-3-amine, a key aspect of its conformational landscape is the orientation of the cyclopropoxy group relative to the pyridine (B92270) ring.

The rotation around the C4-O bond would be a primary focus of such an analysis, potentially revealing multiple local energy minima. The interplay of steric hindrance between the cyclopropyl (B3062369) group and the adjacent amine group, as well as electronic effects, would dictate the preferred conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N (amine) | 1.39 Å |

| Bond Length | C4-O | 1.37 Å |

| Bond Length | C6-Cl | 1.74 Å |

| Bond Angle | C3-C4-C5 | 119.5° |

| Dihedral Angle | C3-C4-O-C(cyclopropyl) | ~90° (non-planar) |

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding a molecule's reactivity, electronic transitions, and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, with significant contributions from the chloro-substituted carbon, suggesting this area is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

DFT calculations can be extended to predict various spectroscopic properties, providing a valuable tool for structural elucidation and comparison with experimental data.

Simulated NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. These simulations would be expected to show distinct signals for the protons and carbons of the cyclopropyl group, the aromatic protons, and the amine protons.

Simulated IR Spectra: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical Infrared (IR) spectrum. Key predicted vibrational modes for this compound would include the N-H stretching of the amine group, C-Cl stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C-N stretching and bending vibrations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light and to predict its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states. The results of TD-DFT calculations would reveal the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). For a substituted pyridine like this, one would anticipate absorptions in the UV region, with the exact positions influenced by the substituent groups.

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for mapping out potential reaction mechanisms and identifying the most likely sites of chemical reactivity.

By calculating molecular electrostatic potential (MEP) maps and analyzing the distribution of the FMOs, the regions of a molecule most susceptible to electrophilic and nucleophilic attack can be visualized. For this compound:

Electrophilic Attack: The MEP would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the amino group, indicating these are the most probable sites for attack by an electrophile.

Nucleophilic Attack: Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group and, significantly, on the carbon atom bonded to the chlorine atom. This, combined with the LUMO distribution, strongly suggests that nucleophilic aromatic substitution at the C6 position is a plausible reaction pathway.

Transition State Characterization for Key Chemical Transformations

A pivotal reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions by characterizing the transition states involved. rsc.orgresearchgate.net

The SNAr reaction on a chloropyridine ring generally proceeds via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com The process can be summarized as:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral, negatively charged intermediate (Meisenheimer complex). This step involves the disruption of the aromaticity of the pyridine ring and is typically the rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

Computational studies on similar 2-chloropyridine (B119429) derivatives have verified the existence of the Meisenheimer complex and its influence on the reaction rate. researchgate.net The transition state for the formation of this intermediate is of primary interest as it governs the reaction kinetics. Calculations on analogous systems have shown that the energy barrier to reach this transition state is influenced by the electronic nature of both the pyridine substituents and the nucleophile. rsc.orgnih.gov

For this compound, the transition state for an SNAr reaction would involve the partial formation of a bond between the incoming nucleophile and the C6 carbon, and the partial breaking of the C-Cl bond. The negative charge that develops on the pyridine ring during this process would be stabilized by the electron-withdrawing nature of the ring nitrogen. The amino (-NH2) and cyclopropoxy (-O-c-C3H5) groups, being electron-donating, would likely influence the charge distribution and the energy of the transition state.

A summary of computationally determined activation energies for SNAr reactions in analogous chloropyridine systems is presented below.

| Reactant (Electrophile) | Nucleophile | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| 2-chloropyridine | Benzyl alkoxide | DFT | Not specified, used for relative rates | rsc.org |

| 2-chloro-3-nitropyridine | Glutathione | DFT (B3LYP/6-31G*) | Not specified, focused on ΔG | researchgate.net |

| 4-nitrofluorobenzene | Ammonia | Metadynamics | ~17-28 (concerted mechanism) | nih.gov |

This table is illustrative and based on data for analogous systems. The exact activation energy for this compound would require specific calculations.

Molecular Modeling of Analogous Cyclopropoxypyridine Systems

Molecular modeling provides significant insights into the three-dimensional structure, electronic properties, and conformational landscape of molecules like this compound. ncert.nic.in Such models are crucial for understanding how the molecule's shape and electronic distribution influence its reactivity and interactions.

Conformational Analysis: The cyclopropoxy group is a key structural feature. Computational studies on molecules with cyclopropyl groups attached to sp2-hybridized carbons have shown a preference for a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. acs.org However, the presence of the adjacent amino group and the ring nitrogen in this compound would necessitate specific conformational analysis to determine the most stable arrangement. This analysis involves calculating the potential energy of the molecule as a function of the torsion angle between the cyclopropoxy group and the pyridine ring. Studies on cyclopropyl methyl ketone, for instance, have computationally determined the most stable conformers based on such rotational energy profiles. uwlax.edu

Electronic Properties: Molecular orbital calculations, often using DFT or ab initio methods, can map the electron density distribution across the molecule. researchgate.net For a substituted pyridine, the electron-withdrawing nitrogen atom, in conjunction with the electron-donating amino and cyclopropoxy groups, creates a complex electronic environment. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, a key aspect of its reactivity. nih.gov

The following table summarizes typical computational data obtained from molecular modeling of substituted pyridines.

| Property | Description | Relevance to this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity), particularly relevant for SNAr reactions. nih.gov |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Conformational Energy Profile | The change in energy as a function of bond rotation. | Determines the most stable three-dimensional structure, particularly regarding the orientation of the cyclopropoxy group. uwlax.edudalalinstitute.com |

Molecular modeling of analogous systems, such as other substituted aminopyridines, has been used to predict their reactivity and potential as bioactive compounds. nih.govrsc.org These studies often correlate computed properties with experimentally observed chemical behavior.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-4-cyclopropoxypyridin-3-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions where the cyclopropoxy group is introduced via etherification of a hydroxylated pyridine precursor. For example, a chloro-substituted pyridine intermediate may react with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃) to form the cyclopropoxy moiety. Subsequent functionalization of the amine group can be achieved via Buchwald-Hartwig amination or reductive amination, depending on the substituents . Characterization of intermediates and final products should include /-NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, though it requires high-quality single crystals. For routine analysis, -NMR and -NMR can resolve the pyridine backbone and cyclopropoxy substituents, while IR spectroscopy identifies N–H and C–Cl stretches. Purity is best assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives. Quantitative elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP or M06-2X with a 6-31G(d,p) basis set are effective for calculating frontier molecular orbitals (HOMO/LUMO), which inform reactivity trends. Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromism or charge-transfer behavior. Validation against experimental UV-Vis spectra and cyclic voltammetry data ensures accuracy. Exact exchange terms in functionals (e.g., Becke’s 1993 approach) improve thermochemical accuracy for bond dissociation energies relevant to stability studies .

Q. What strategies address contradictory data in reaction yields or spectroscopic results during synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or trace metal catalysts. For example, DMF may enhance nucleophilicity but degrade acid-sensitive intermediates. Systematic variation of reaction parameters (DoE) and kinetic profiling (e.g., in situ FTIR) can isolate optimal conditions. Conflicting NMR signals may result from rotamers or tautomers; variable-temperature NMR or deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) resolve dynamic effects .

Q. How do steric and electronic effects of the cyclopropoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The cyclopropoxy group’s strained geometry increases electron density at the pyridine’s 4-position, directing electrophilic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 6-chloro position require bulky ligands (e.g., SPhos) to mitigate steric hindrance. Hammett substituent constants (σ) and computational charge maps (Mulliken/NBO analysis) quantify electronic effects, guiding catalyst selection. Competitive experiments with deuterated analogs or radical scavengers (TEMPO) clarify mechanistic pathways .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental reaction outcomes?

- Methodological Answer : Discrepancies often stem from implicit solvent models or neglected dispersion forces in DFT. Use explicit solvent molecules (e.g., 3–5 H₂O clusters) or Grimme’s D3 correction for non-covalent interactions. Validate with microkinetic models (e.g., Eyring plots) to compare computed activation energies with experimental Arrhenius parameters. For multi-step reactions, isotopic labeling (, ) tracks atom-specific pathways .

Safety & Handling

Q. What safety protocols are critical for handling reactive intermediates in the synthesis of this compound?

- Methodological Answer : Chlorinated pyridines are moisture-sensitive; reactions should be conducted under inert atmosphere (N₂/Ar) with anhydrous solvents. Waste containing halogenated byproducts must be segregated and treated with neutralizing agents (e.g., NaHCO₃ for acidic residues) before disposal. Personal protective equipment (PPE) includes nitrile gloves, FFP3 respirators, and chemical-resistant aprons. Fume hoods with HEPA filters are mandatory to prevent inhalation of fine particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.